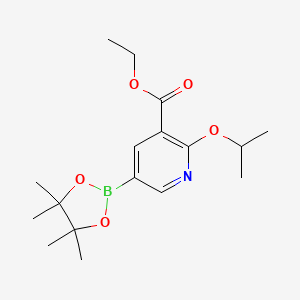![molecular formula C20H25ClN2S B13987711 10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine CAS No. 66230-33-9](/img/structure/B13987711.png)
10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This compound is characterized by the presence of a phenothiazine core structure substituted with a 1,3-dimethyl-3-piperidylmethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine typically involves the reaction of phenothiazine with 1,3-dimethyl-3-piperidylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidylmethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced phenothiazine derivatives.
Substitution: Formation of substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antipsychotic and antiemetic properties, similar to other phenothiazine derivatives.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine involves its interaction with various molecular targets. It primarily acts on the central nervous system by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This blockade leads to a reduction in dopamine-mediated neurotransmission, which is associated with its antipsychotic effects. Additionally, the compound may interact with other neurotransmitter systems, including serotonin and norepinephrine pathways .
Comparación Con Compuestos Similares
10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties but with a different substitution pattern on the phenothiazine core.
Thioridazine: Similar antipsychotic effects but with a different side chain structure.
Promethazine: Primarily used as an antiemetic and antihistamine, with a different substitution on the phenothiazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives .
Propiedades
Número CAS |
66230-33-9 |
|---|---|
Fórmula molecular |
C20H25ClN2S |
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
10-[(1,3-dimethylpiperidin-3-yl)methyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C20H24N2S.ClH/c1-20(12-7-13-21(2)14-20)15-22-16-8-3-5-10-18(16)23-19-11-6-4-9-17(19)22;/h3-6,8-11H,7,12-15H2,1-2H3;1H |
Clave InChI |
MYUWOJBSKBWECL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN(C1)C)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13987640.png)










![3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B13987725.png)

